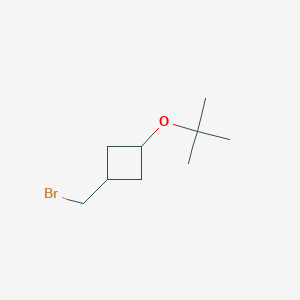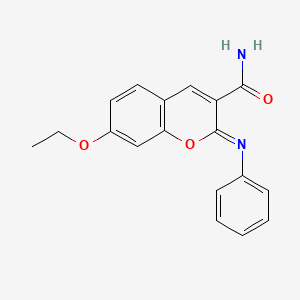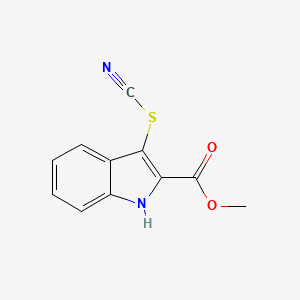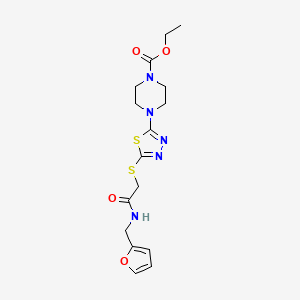
N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide, commonly known as AMBO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMBO is a synthetic compound that belongs to the oxalamide family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of AMBO is not fully understood. However, it is believed that AMBO exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, AMBO can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AMBO has been shown to exhibit significant antitumor activity in vitro and in vivo. In addition, AMBO has been shown to inhibit the production of inflammatory cytokines and has been studied for its potential use as an anti-inflammatory agent. AMBO has also been shown to exhibit low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of AMBO is its potential use as an antitumor agent. AMBO has been shown to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of AMBO is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Further research is needed to fully understand the mechanism of action of AMBO and its potential applications in various fields of science. Future studies should focus on optimizing the synthesis of AMBO and improving its solubility in water. In addition, further studies are needed to evaluate the toxicity of AMBO in animal models and to determine its pharmacokinetic properties. Finally, future studies should focus on developing novel analogs of AMBO with improved activity and selectivity.
Conclusion:
In conclusion, AMBO is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMBO has been shown to exhibit significant antitumor activity against various cancer cell lines and has been studied for its potential use as an anti-inflammatory agent. However, further research is needed to fully understand the mechanism of action of AMBO and its potential applications in various fields of science.
Synthesis Methods
AMBO has been synthesized using various methods, including the reaction of 4-methoxybenzylamine with 3-acetamidophenyl isocyanate in the presence of triethylamine. Another method involves the reaction of 4-methoxybenzylamine with 3-acetamidophenyl isocyanate in the presence of N,N-dimethylformamide. The synthesis of AMBO can also be achieved using the reaction of 4-methoxybenzylamine with 3-acetamidophenyl isocyanate in the presence of 1,4-dioxane.
Scientific Research Applications
AMBO has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and drug development. AMBO has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. AMBO has also been studied for its potential use as an anti-inflammatory agent and has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)20-14-4-3-5-15(10-14)21-18(24)17(23)19-11-13-6-8-16(25-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCWDLFNNINNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)

![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)









![2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2403859.png)
![tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2403860.png)